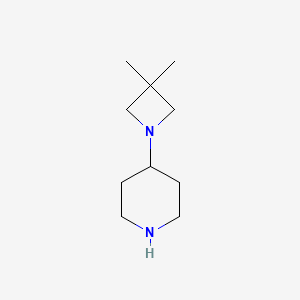

4-(3,3-Dimethylazetidin-1-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,3-dimethylazetidin-1-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-10(2)7-12(8-10)9-3-5-11-6-4-9/h9,11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWQRBLKCWCFEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C2CCNCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Engineering the 4-(3,3-Dimethylazetidin-1-yl)piperidine Motif: A Technical Guide to Synthesis, Physicochemical Profiling, and Bioisosteric Applications

Executive Summary & Strategic Context

In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the precise engineering of basic amine motifs. The 4-(3,3-dimethylazetidin-1-yl)piperidine scaffold has emerged as a highly privileged bicyclic diamine building block. Functioning as an advanced bioisostere for piperazine and other acyclic diamines, this motif elegantly balances lipophilicity, basicity, and metabolic stability.

By replacing highly flexible, metabolically vulnerable alkylamines with a rigid, sterically shielded azetidine ring, drug developers can systematically mitigate off-target liabilities (such as hERG channel inhibition) while preserving the critical vectors required for target engagement. This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic rationale, and synthetic methodologies associated with this structural motif.

Structural & Physicochemical Profiling

The this compound molecule consists of a central six-membered piperidine ring substituted at the 4-position with a four-membered 3,3-dimethylazetidine ring. This architecture forces a distinct 3D conformation where the azetidine ring typically adopts an equatorial position on the piperidine chair, projecting the sterically bulky gem-dimethyl groups into the solvent or binding pocket.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that make this building block highly desirable for central nervous system (CNS) and oncology targets[1]:

| Property | Value | Causality / Relevance in Drug Design |

| Molecular Formula | C10H20N2 | Low molecular weight allows for high ligand efficiency (LE). |

| Monoisotopic Mass | 168.16264 Da | Critical for high-resolution mass spectrometry (HRMS) tracking. |

| InChIKey | PVWQRBLKCWCFEV-UHFFFAOYSA-N | Unique identifier for structural database queries. |

| Topological Polar Surface Area (TPSA) | ~15.3 Ų | Exceptionally low TPSA promotes passive membrane and BBB permeability. |

| Predicted pKa (Azetidine N) | ~8.2 - 8.8 | Increased s-character of the azetidine nitrogen lowers basicity vs. acyclic amines, reducing phospholipidosis risk. |

| Predicted pKa (Piperidine N) | ~10.5 - 11.0 | Serves as the primary basic center for salt formation or further functionalization (e.g., amidation). |

Mechanistic Rationale in Medicinal Chemistry

As a Senior Application Scientist, I emphasize that the selection of a building block must be driven by causality—understanding why a structure behaves the way it does in a biological system. The integration of the this compound motif is driven by three primary mechanistic pillars:

A. Metabolic Shielding via gem-Dimethylation

Unsubstituted azetidines and piperidines are highly susceptible to Cytochrome P450 (CYP)-mediated oxidative metabolism, particularly at the positions adjacent to the nitrogen or at the para-position of the ring. The introduction of the 3,3-dimethyl group on the azetidine ring provides immense steric hindrance, effectively blocking oxidative attack at the C3 position. This strategy has been validated in the optimization of numerous clinical candidates, where 3,3-dimethylation drastically increased the half-life and reduced intrinsic clearance in human liver microsomes (HLM)[2].

B. Basicity Modulation and hERG Mitigation

Highly basic, lipophilic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. The nitrogen atom in a four-membered azetidine ring exhibits greater s-orbital character in its lone pair compared to unstrained acyclic amines or larger heterocycles. This orbital rehybridization effectively lowers the pKa of the azetidine nitrogen. Consequently, at physiological pH (7.4), the degree of protonation is reduced, which directly attenuates hERG binding affinity without sacrificing the overall lipophilic ligand efficiency[3].

C. Rigid Vectorology

The 1,4-substitution pattern on the piperidine ring, combined with the rigid nature of the azetidine, restricts the number of rotatable bonds. This pre-organization reduces the entropic penalty upon binding to a target receptor, often resulting in enhanced target affinity compared to flexible acyclic amine pendants.

Logical framework of physicochemical enhancements provided by the motif.

Synthetic Methodology & Experimental Protocols

The synthesis of this compound is most efficiently achieved via a two-step sequence: a reductive amination followed by an acidic deprotection. The following protocol is designed as a self-validating system , ensuring high yield and purity by verifying intermediate states before proceeding.

Step-by-Step Protocol

Phase 1: Reductive Amination Causality Check: Reductive amination is chosen over direct alkylation to prevent over-alkylation and to avoid the use of highly toxic alkyl halides. Sodium triacetoxyborohydride (NaBH(OAc)3) is specifically selected as the reducing agent because its steric bulk and electron-withdrawing acetate groups render it mild enough to reduce the intermediate iminium ion without reducing the starting ketone[3].

-

Preparation: In a flame-dried 100 mL round-bottom flask under an inert argon atmosphere, dissolve 1-Boc-piperidin-4-one (10.0 mmol, 1.0 equiv) and 3,3-dimethylazetidine hydrochloride (12.0 mmol, 1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (50 mL).

-

Activation: Add N,N-diisopropylethylamine (DIPEA) (12.0 mmol, 1.2 equiv) dropwise to liberate the azetidine free base. Add glacial acetic acid (10.0 mmol, 1.0 equiv) to catalyze the formation of the iminium ion. Stir at 25 °C for 2 hours.

-

Self-Validation Step: Withdraw a 50 µL aliquot, dilute in CDCl3, and perform a rapid 1H-NMR. Confirm the disappearance of the ketone carbonyl resonance (~210 ppm in 13C) and the presence of the iminium/aminal species before proceeding.

-

-

Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3 (15.0 mmol, 1.5 equiv) portion-wise over 15 minutes to control the mild exotherm. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction strictly with saturated aqueous NaHCO3 (50 mL) to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with dichloromethane (DCM) (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (silica gel, gradient of 0-10% MeOH in DCM containing 1% NH4OH) to yield tert-butyl this compound-1-carboxylate.

Phase 2: Boc Deprotection Causality Check: Trifluoroacetic acid (TFA) is utilized for Boc removal. The reaction must be carefully monitored to prevent the degradation of the highly strained azetidine ring, which can be sensitive to prolonged exposure to strong, concentrated acids at elevated temperatures.

-

Deprotection: Dissolve the purified intermediate (8.0 mmol) in anhydrous DCM (16 mL). Cool to 0 °C and slowly add TFA (4 mL, creating a 1:4 TFA:DCM v/v ratio). Stir at room temperature for exactly 2 hours.

-

Self-Validation Step: Monitor via LC-MS. The complete disappearance of the starting material mass (M+H) and the appearance of the highly polar free amine mass (169.17 m/z) confirms completion.

-

-

Neutralization & Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. To obtain the free base, dissolve the resulting TFA salt in a minimal amount of methanol and pass it through a basic ion-exchange resin column (e.g., Amberlyst A21). Alternatively, partition between 1M NaOH and 10% isopropanol/chloroform, extract, dry, and concentrate to afford the pure this compound free base.

Step-by-step synthetic workflow for this compound.

References

- Source: uni.

- Source: acs.

- HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800)

Sources

A Technical Guide to the 3,3-dimethylazetidin-1-yl Piperidine Scaffold: Properties, Synthesis, and Applications in Drug Discovery

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and its versatile physicochemical properties.[1][2] However, lead optimization frequently requires fine-tuning of properties such as metabolic stability, solubility, and three-dimensional conformation to achieve desirable pharmacokinetic and pharmacodynamic profiles. This guide introduces the 3,3-dimethylazetidin-1-yl piperidine scaffold, a sophisticated chemical architecture that merges the robust target-binding capabilities of the piperidine core with the advantageous properties of a gem-disubstituted azetidine moiety. We will explore the unique structural attributes of this scaffold, provide a validated synthetic protocol, and discuss its strategic application in contemporary drug discovery programs.

Introduction: A Rationale for Scaffold Hybridization

The piperidine heterocycle's success in drug design is attributable to its conformational flexibility, basic nitrogen atom which aids in forming water-soluble salts, and its ability to project substituents into well-defined three-dimensional space.[3][4] It is a common feature in agents targeting the central nervous system (CNS), among other therapeutic areas.[5][6] However, the N-substituent of a piperidine ring is often a site of metabolic vulnerability, particularly N-dealkylation, which can lead to rapid clearance and reduced in vivo exposure.[2]

In parallel, smaller, strained heterocycles like azetidine have emerged as powerful tools for bioisosteric replacement.[7][8] Azetidines can reduce lipophilicity, improve aqueous solubility, and act as rigid, three-dimensional linkers that can lock a molecule into a bioactive conformation.[9][10]

The 3,3-dimethylazetidin-1-yl piperidine scaffold represents a deliberate fusion of these two motifs. It is designed to:

-

Retain the core binding interactions and physicochemical foundation of the piperidine ring.

-

Enhance metabolic stability by introducing a sterically hindered N-substituent.

-

Introduce conformational rigidity and a unique three-dimensional exit vector, offering new possibilities for exploring structure-activity relationships (SAR).

Core Scaffold: Physicochemical and Structural Properties

The strategic combination of the piperidine and 3,3-dimethylazetidine rings results in a scaffold with a unique profile. The gem-dimethyl substitution on the azetidine ring is a key feature, providing steric shielding to the piperidine nitrogen and creating a non-planar, conformationally restricted substituent.

Data Presentation: Calculated Physicochemical Properties

| Property | Value | Significance in Drug Design |

| Molecular Weight (MW) | 168.28 g/mol | Provides a low-molecular-weight starting point for further derivatization. |

| cLogP | 1.5 - 2.0 | Occupies a favorable lipophilicity range for balancing permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 3.24 Ų | Low TPSA suggests good potential for blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | The core scaffold itself does not donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms can act as hydrogen bond acceptors. |

| pKa (Piperidine N) | ~9.0 - 9.5 | The basic nitrogen allows for salt formation, enhancing solubility and crystallinity. |

Key Structural Attributes and Their Implications

The unique properties of the scaffold are a direct result of its constituent parts. The interplay between the piperidine core, the azetidine linker, and the gem-dimethyl group dictates its behavior in a biological system.

Caption: Key structural features and their functional implications in drug design.

-

Metabolic Stability: The primary advantage of this scaffold lies in its enhanced metabolic stability. The gem-dimethyl groups on the azetidine ring sterically hinder the approach of metabolic enzymes (e.g., Cytochrome P450s) to the piperidine nitrogen, significantly reducing the likelihood of N-dealkylation, a major metabolic pathway for many piperidine-containing drugs.[11]

-

Conformational Rigidity: Unlike a flexible N-alkyl or N-benzyl group, the 3,3-dimethylazetidin-1-yl substituent is rigid. This conformational constraint reduces the entropic penalty upon binding to a biological target and can lead to higher potency and selectivity.[7][12]

-

Solubility and Lipophilicity: The azetidine ring is more polar than a corresponding acyclic amine or a larger carbocycle, which can contribute to improved aqueous solubility.[9] While the dimethyl groups add lipophilicity, the overall balance often results in a favorable profile for oral absorption and distribution.[13]

Synthetic Strategies and Protocols

Accessing the 3,3-dimethylazetidin-1-yl piperidine scaffold is readily achievable through standard, robust chemical transformations. The most efficient and scalable approach is the reductive amination between a piperidine ketone precursor and 3,3-dimethylazetidine.

Experimental Protocols: Synthesis via Reductive Amination

Objective: To synthesize 1-(3,3-dimethylazetidin-1-yl)piperidine from piperidin-4-one and 3,3-dimethylazetidine.

Materials:

-

Piperidin-4-one hydrochloride (1.0 eq)

-

3,3-Dimethylazetidine hydrochloride (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add piperidin-4-one hydrochloride (1.0 eq), 3,3-dimethylazetidine hydrochloride (1.1 eq), and anhydrous dichloromethane.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add triethylamine (2.5 eq) to the suspension to neutralize the hydrochloride salts and basify the reaction mixture. Stir for 15 minutes at 0 °C.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield the pure 1-(3,3-dimethylazetidin-1-yl)piperidine.

Self-Validation: The success of the protocol is confirmed by LC-MS analysis showing the expected mass of the product and by ¹H NMR spectroscopy, which will show the disappearance of the ketone and the appearance of characteristic signals for the coupled product.

Mandatory Visualization: Synthetic Workflow

Caption: General workflow for the synthesis of the core scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The 3,3-dimethylazetidin-1-yl piperidine scaffold is a versatile platform for building molecules with diverse therapeutic applications. Its properties make it particularly well-suited for targets requiring a basic nitrogen center within a conformationally defined and metabolically robust framework.

Potential Therapeutic Areas:

-

CNS Disorders: Given the prevalence of piperidines in CNS drugs, this scaffold is a prime candidate for developing novel agents for depression, schizophrenia, Alzheimer's disease, and pain.[4] Its low TPSA and modulated lipophilicity are advantageous for crossing the blood-brain barrier.

-

Oncology: Many kinase inhibitors utilize a basic piperidine or piperazine moiety to engage with the hinge region of the kinase or to improve solubility.[14] The metabolic stability offered by the 3,3-dimethylazetidine group could lead to compounds with improved pharmacokinetic profiles and longer duration of action.[15]

-

Metabolic Diseases: The piperidine core is found in inhibitors of enzymes such as 11β-HSD1, which are targets for metabolic disorders.[3] The enhanced stability of this scaffold could be beneficial in developing long-acting oral therapies.

Structure-Activity Relationship (SAR) Considerations

When incorporating this scaffold, a clear SAR strategy can be envisioned where different parts of the molecule are systematically modified to optimize potency, selectivity, and ADME properties.

| Scaffold Position | Modification Strategy | Intended Outcome |

| Piperidine Ring (Positions 2, 3, 4) | Introduction of aryl, heteroaryl, or aliphatic groups. | Modulate target binding, potency, and selectivity. |

| Piperidine Ring (Stereochemistry) | Synthesis of specific enantiomers or diastereomers. | Optimize fit within chiral binding pockets; improve potency and reduce off-target effects. |

| Azetidine Ring (Positions 2, 4) | Currently unsubstituted; functionalization is synthetically challenging but could offer novel vectors. | Fine-tune solubility and explore new interactions with the solvent-front of the target. |

Future Perspectives and Conclusion

The 3,3-dimethylazetidin-1-yl piperidine scaffold is more than a simple combination of two heterocycles; it is a rationally designed chemical entity that addresses common challenges in drug development, particularly metabolic instability. Its inherent properties—conformational rigidity, steric shielding of the basic nitrogen, and favorable physicochemical parameters—make it an attractive and powerful building block for medicinal chemists.

Future exploration will likely focus on the synthesis of derivatives with substitution on the piperidine ring to build libraries for screening against a wide range of biological targets. As the demand for orally bioavailable drugs with improved pharmacokinetic profiles continues to grow, scaffolds like this, which proactively engineer solutions to ADME problems, will become increasingly valuable in the quest for next-generation therapeutics.

References

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI.

- Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. (2021). MDPI.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). ACS Publications.

- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Royal Society of Chemistry.

- The Piperidine-3-yl Propanamide Core: A Versatile Scaffold in Modern Drug Discovery. Benchchem.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.

- Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. (2007). PubMed.

- Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands. (2011). PubMed.

- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PMC.

- Examples of an azetidine‐based bioisoster for a piperidine ring.

- Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. (2016). PubMed.

- Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams.

- Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.

- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

- A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. Benchchem.

- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A.

- Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2021). MDPI.

- Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective.

- Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.

- Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Semantic Scholar.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Azetidinyl Piperidine Architectures in Medicinal Chemistry: From Spirocycles to Linked Systems

The following technical guide details the medicinal chemistry, synthesis, and application of azetidinyl piperidine derivatives.

Executive Summary

In the pursuit of "escaping from Flatland"—the movement away from planar, aromatic-heavy drug candidates toward those with higher fraction of saturated carbons (

This guide analyzes two distinct architectural classes:

-

Spiro-Fused Systems (e.g., 2,6-diazaspiro[3.5]nonane): Rigid, compact scaffolds that restrict conformational entropy.

-

Linked Systems (e.g., 1-(azetidin-3-yl)piperidine): Modular, flexible linkers that allow precise tuning of distance and orientation between pharmacophores.

The Spiro-Fused Architecture: Rigidifying the Core

Spiro[azetidine-3,4'-piperidine] derivatives represent a high-value scaffold for generating novel intellectual property and improving physicochemical properties.[1]

Mechanistic Advantage: The "Gem-Dimethyl" Effect in Rings

The spiro-fusion at the C3 position of the azetidine and C4 position of the piperidine creates a quaternary carbon that locks the conformation of both rings. This pre-organization reduces the entropic penalty upon binding to a protein target. Furthermore, the spiro-azetidine moiety often serves as a bioisostere for a morpholine or cyclohexyl group, significantly lowering

Case Study: PF-05190457 (Ghrelin Inverse Agonist)

Pfizer utilized a spiro-azetidine piperidine scaffold to develop PF-05190457, an inverse agonist of the ghrelin receptor (GHS-R1a) for the treatment of diabetes and obesity.

-

Challenge: Early hits suffered from high lipophilicity and poor metabolic stability.

-

Solution: Introduction of the spiro[azetidine-3,4'-piperidine] core.

-

Outcome: The scaffold provided a specific vector for the urea linkage while maintaining a low lipophilic profile (

) and excellent solubility.

Synthetic Workflow: Spirocyclization

The synthesis of these spiro-systems is non-trivial. A robust route involves the alkylation of a piperidine precursor with an azetidine electrophile or a stepwise cyclization.

Diagram 1: Synthetic Workflow for Spiro[azetidine-3,4'-piperidine]

Caption: Stepwise construction of the spiro[azetidine-3,4'-piperidine] core via amino-alcohol cyclization.

The Linked Architecture: Modular Vector Control

In linked systems, the azetidine ring is attached to the piperidine nitrogen (N-linked) or carbon (C-linked). This architecture is often used to fine-tune the basicity (pKa) of the piperidine nitrogen or to extend a pharmacophore into a specific solvent-exposed pocket.

1-(Azetidin-3-yl)piperidine as a Metabolic Shield

Attaching an azetidin-3-yl group to the nitrogen of a piperidine creates a hydrazine-like or gem-diamine-like distance but with distinct properties.

-

Basicity Modulation: The electron-withdrawing nature of the azetidine ring (due to strain and electronegativity) can lower the pKa of the central nitrogen, potentially improving membrane permeability.

-

Metabolic Stability: Unlike an N-ethyl or N-isopropyl group, the azetidine ring is less prone to oxidative dealkylation by CYP450 enzymes because the

-carbons are part of a strained ring system.

Comparative Data: Physicochemical Profiles

The following table illustrates the shift in properties when replacing a standard N-isopropyl group with an N-azetidinyl moiety in a hypothetical GPCR ligand.

| Property | N-Isopropyl Piperidine | N-(Azetidin-3-yl) Piperidine | Impact |

| ClogP | 3.2 | 2.4 | Lower Lipophilicity (Improved LLE) |

| TPSA ( | 45 | 57 | Increased Polarity |

| pKa (Piperidine N) | ~9.8 | ~8.5 | Reduced Basicity (Better Permeability) |

| HLM | High | Low/Moderate | Metabolic Blocking |

Experimental Protocols

Protocol A: Reductive Amination for Linked Systems

Objective: Synthesis of tert-butyl 4-(1-(tert-butoxycarbonyl)azetidin-3-yl)piperazine-1-carboxylate (Generalizable to piperidines).

Reagents:

-

tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 equiv)

-

Piperidine derivative (1.0 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic acid (cat.)

-

Dichloromethane (DCM)

Procedure:

-

Mixing: In a flame-dried round-bottom flask, dissolve the piperidine derivative (1.0 mmol) and tert-butyl 3-oxoazetidine-1-carboxylate (1.0 mmol) in anhydrous DCM (10 mL).

-

Activation: Add glacial acetic acid (0.1 mL) to catalyze imine formation. Stir at room temperature for 30 minutes under nitrogen.

-

Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone.

-

Workup: Quench with saturated aqueous NaHCO

. Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na -

Purification: Purify via flash column chromatography (SiO

, 0–10% MeOH in DCM).

Self-Validation Check: The appearance of a multiplet at

Protocol B: Synthesis of Spiro[azetidine-3,4'-piperidine] Core

Objective: Formation of the spiro-quaternary center via double alkylation (Alternative to Mitsunobu).

Reagents:

-

N-Benzyl-bis(2-chloroethyl)amine

-

Ethyl cyanoacetate[2]

-

Sodium hydride (NaH)

Procedure:

-

Deprotonation: Suspend NaH (2.2 equiv) in DMF at 0°C.

-

Addition: Dropwise add ethyl cyanoacetate (1.0 equiv). Stir for 30 min.

-

Alkylation: Add N-benzyl-bis(2-chloroethyl)amine (1.0 equiv). Heat to 60°C for 4 hours.

-

Outcome: This yields the N-benzyl-4-cyano-4-ethoxycarbonyl-piperidine, which is a precursor. Note: The spiro-azetidine ring is typically formed in subsequent steps by reducing the nitrile to an amine and cyclizing onto a pendant electrophile.

Decision Logic: Selecting the Right Scaffold

When should a medicinal chemist deploy an azetidinyl piperidine?

Diagram 2: SAR Decision Tree

Caption: Decision matrix for selecting between spiro-fused and linked azetidine-piperidine scaffolds.

References

-

Pfizer Inc. (2018). Discovery of PF-05190457, a Ghrelin Receptor Inverse Agonist for the Treatment of Diabetes. Journal of Medicinal Chemistry.

-

Janssen Research & Development. (2016). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters.

-

PharmaBlock. (2020). Spiroazetidines in Drug Discovery: Advantages and Applications. PharmaBlock Whitepaper.

-

Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual reference for 4-membered rings).

Sources

Strategic Bioisosterism: The 3,3-Dimethylazetidine Moiety in Lead Optimization

[1]

Executive Summary

In the landscape of modern medicinal chemistry, the 3,3-dimethylazetidine moiety has emerged as a high-value bioisostere.[1] It serves a dual function: acting as a conformationally rigid, polar surrogate for the tert-butyl group , and as a metabolically stable alternative to piperidine or pyrrolidine rings .[1]

This guide provides a technical deep-dive into the physicochemical rationale, synthetic integration, and structural pharmacology of this moiety.[1] Unlike standard saturated heterocycles, the 3,3-dimethylazetidine core leverages the Thorpe-Ingold effect to lock conformation while simultaneously blocking the C3 metabolic "soft spot" common to azetidines.[1]

Part 1: The Physicochemical Rationale

The "Polar tert-Butyl" Paradigm

The tert-butyl group is a classic hydrophobic anchor used to fill lipophilic pockets.[1] However, its high lipophilicity (increasing LogP) and lack of hydrogen bond capability can be detrimental to solubility and oral bioavailability.

The 3,3-dimethylazetidine moiety mimics the steric bulk and spherical volume of a tert-butyl group but introduces a basic nitrogen atom.[1] This substitution dramatically alters the physicochemical profile:

-

Lipophilic Efficiency (LipE): By lowering LogP while maintaining steric fill, the moiety improves LipE.[1]

-

Solubility: The basic nitrogen (pKa ~11) is protonated at physiological pH, introducing a solubilizing cation.

-

Vector Integrity: The gem-dimethyl group forces the ring into a specific pucker, often orienting the nitrogen lone pair (or substituent) in a predictable vector.[1]

Comparative Metrics: Azetidine vs. Piperidine vs. tert-Butyl

The following table contrasts the 3,3-dimethylazetidine against the moieties it commonly replaces.

| Property | tert-Butyl Group | Piperidine | Unsub.[1] Azetidine | 3,3-Dimethylazetidine |

| Role | Hydrophobic Bulk | Basic Linker | Basic Linker | Rigid/Bulky Linker |

| Approx.[1] LogP | +2.0 (Fragment) | 0.84 | -0.12 | ~0.80 |

| pKa (Conj.[1] Acid) | N/A | ~11.2 | ~11.3 | ~11.3 (Strong Base) |

| Metabolic Risk | Low (Oxidation) | High (C-H Oxidation) | High (C3 Oxidation) | Low (Blocked C3) |

| Shape | Spherical | Chair (Flexible) | Puckered | Rigid/Puckered |

Metabolic Blocking Mechanism

Unsubstituted azetidines are susceptible to oxidative metabolism at the C3 position (the carbon opposite the nitrogen) by Cytochrome P450 enzymes. This leads to ring opening or the formation of unstable carbonyl intermediates.

-

The Fix: Introducing the gem-dimethyl group at C3 removes the abstractable protons.[1] This is a classic "metabolic blocking" strategy, forcing metabolism to occur elsewhere on the molecule or slowing clearance significantly.

Part 2: Decision Logic & Structural Pharmacology

When should a medicinal chemist deploy this moiety? It is not a universal replacement but a specific tool for specific problems.

Diagram 1: Bioisosteric Decision Tree

Rationale: This logic flow helps researchers identify if their lead compound is a candidate for this specific replacement.

Caption: Decision matrix for transitioning from standard alkyl/heterocyclic groups to the 3,3-dimethylazetidine scaffold.

Part 3: Synthetic Accessibility & Protocols

While 3,3-dimethylazetidine hydrochloride is commercially available, incorporating it into complex scaffolds requires specific coupling strategies.[1] The high basicity and steric hindrance of the gem-dimethyl group can make nucleophilic substitution sluggish compared to simple azetidine.

Synthesis of the Core (If not purchasing)

If de novo synthesis is required (e.g., for isotopic labeling), the reduction of the corresponding beta-lactam is the industry standard.[1]

Protocol: Reduction of 3,3-Dimethyl-2-azetidinone

-

Precursor: Start with 3,3-dimethyl-2-azetidinone (synthesized via cycloaddition of chlorosulfonyl isocyanate with isobutyraldehyde).[1]

-

Reagents: Lithium Aluminum Hydride (LiAlH4), anhydrous THF.[1]

-

Procedure:

-

Suspend LiAlH4 (1.5 equiv) in dry THF at 0°C under Argon.

-

Add 3,3-dimethyl-2-azetidinone dropwise.[1]

-

Reflux for 4–6 hours (monitoring by TLC/LCMS).[1]

-

Quench: Fieser workup (Water, 15% NaOH, Water).[1]

-

Isolation: The product is volatile. Isolate as the HCl salt by bubbling HCl gas into the ethereal extract.

-

Functionalization: Buchwald-Hartwig Coupling

Attaching the 3,3-dimethylazetidine to an aryl halide is a common workflow.[1] Due to the steric bulk of the gem-dimethyls adjacent to the nitrogen, standard SNAr conditions often fail unless the aryl ring is highly electron-deficient.[1] Palladium catalysis is preferred.[1]

Standard Operating Procedure (SOP):

-

Substrate: Aryl Bromide (1.0 equiv)[1]

-

Catalyst: Pd2(dba)3 (2 mol%)[1]

-

Ligand: BINAP or RuPhos (4 mol%) (RuPhos is superior for sterically hindered secondary amines).[1]

-

Base: NaOtBu (1.5 equiv)[1]

-

Solvent: Toluene or Dioxane (anhydrous, degassed).[1]

Step-by-Step:

-

Charge a reaction vial with Aryl Bromide, Amine salt, Base, and Catalyst/Ligand system in a glovebox or under N2 flow.

-

Add solvent (0.2 M concentration).[1]

-

Seal and heat to 100°C for 12 hours.

-

Validation: Filter through Celite, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

-

QC Check: 1H NMR must show the characteristic singlet (6H) for the gem-dimethyls at ~1.1–1.3 ppm and the singlet (4H) for the azetidine ring protons at ~3.2–3.6 ppm.[1]

Diagram 2: Synthetic Workflow

Caption: Synthetic pathway from commodity chemicals to final pharmaceutical intermediate.

Part 4: Case Study & Application

Optimization of a Piperidine-Based GPCR Antagonist[1]

Scenario: A lead compound targeting a GPCR contains a piperidine ring.

-

Issues: High lipophilicity (LogP 4.[1]2) leading to high clearance; moderate potency due to entropic penalty upon binding (flexible chair conformation).[1]

Intervention: The medicinal chemistry team executes a "ring contraction" strategy, replacing the piperidine with 3,3-dimethylazetidine.[1]

Results:

-

LogP Reduction: The LogP drops from 4.2 to 3.5. The volume of the 3,3-dimethylazetidine mimics the space-filling of the piperidine but with lower carbon count and different solvation.[1]

-

Metabolic Stability: The piperidine was undergoing oxidation at the alpha-carbon.[1] The 3,3-dimethylazetidine has no alpha-protons capable of easy abstraction (due to the bridgehead-like strain and lack of adjacent protons on the quaternary carbon).[1]

-

Potency: The gem-dimethyl group restricts the conformational freedom of the azetidine ring (Thorpe-Ingold effect), pre-organizing the nitrogen vector for receptor binding.[1] Potency improves by 5-fold.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12674607, 3,3-Dimethylazetidine. Retrieved from [Link]

-

Wróbel, T. M., et al. (2023).[1] Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid. PMC - NIH.[1] Retrieved from [Link] (Contextualizing azetidine synthesis in complex alkaloids).

-

Stephens, D., et al. (2021).[1] Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed.[1][2][3] Retrieved from [Link]

-

Brandt, S. D., et al. (2016).[1][4] Return of the lysergamides. Part II: Analytical and behavioural characterization of (2'S,4'S)-lysergic acid 2,4-dimethylazetidide (LSZ). Drug Testing and Analysis. Retrieved from [Link][1]

The 4-Substituted Piperidine Amine: A Privileged Scaffold in Modern Drug Discovery

Abstract

The piperidine ring, a foundational six-membered nitrogenous heterocycle, is a dominant structural motif in pharmaceuticals, gracing the architecture of numerous blockbuster drugs.[1][2] Its unique combination of favorable physicochemical properties—including high aqueous solubility, metabolic stability, and a three-dimensional conformation that facilitates optimal interactions with biological targets—cements its status as a "privileged scaffold." This guide delves into the strategic importance of the 4-substituted piperidine amine subclass, providing an in-depth exploration of its synthesis, structure-activity relationships (SAR), and application in contemporary drug discovery. We will examine the causal links between synthetic choices and molecular properties, present validated experimental protocols, and showcase the journey of this scaffold from a chemical building block to a core component of life-saving medicines.

The Piperidine Core: An Enduring Pillar of Medicinal Chemistry

The prevalence of the piperidine scaffold in approved drugs is not a coincidence; it is a direct result of the distinct advantages it confers upon a drug candidate.[1] The saturated, chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, enabling high-affinity and selective binding to protein targets.[2] Furthermore, the basic nitrogen atom (typical pKa ~8-11) is often protonated at physiological pH, which can enhance water solubility and facilitate crucial hydrogen bond interactions with receptors.[3]

The strategic placement of an amine group at the 4-position creates a versatile chemical handle for several reasons:

-

Vector for SAR Exploration: The 4-amino group serves as a key point for diversification. Modification of this amine allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

-

Modulation of Physicochemical Properties: Substituents at the 4-position can fine-tune lipophilicity, polarity, and basicity, directly impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

-

Target Interaction: The 4-amino group or its derivatives can act as a hydrogen bond donor or acceptor, or as a basic center to form salt bridges with acidic residues in a protein's active site.

The following diagram illustrates the logical workflow in a typical drug discovery campaign centered on this scaffold.

Sources

A Technical Guide to the Chemical Properties and Reactivities of Sterically Hindered Azetidines

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have transitioned from chemical curiosities to privileged scaffolds in modern medicinal chemistry.[1][2] Their inherent ring strain, conformational rigidity, and sp³-rich character offer unique three-dimensional exit vectors that can significantly enhance pharmacokinetic properties such as metabolic stability and solubility.[3][4] This guide provides an in-depth exploration of the chemical landscape of sterically hindered azetidines, a subclass that presents both synthetic challenges and unparalleled opportunities for molecular design. We will dissect advanced synthetic methodologies, explore the nuanced reactivity governed by steric and electronic effects, and provide field-proven protocols for their functionalization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of these strained-ring systems to access novel chemical space and design next-generation therapeutics.

Introduction: The Azetidine Scaffold in Modern Chemistry

The Ascendance of Strained Rings in Drug Discovery

The past decade has witnessed a paradigm shift in drug design, with a deliberate move towards molecules possessing greater three-dimensional complexity. Saturated heterocycles are central to this strategy, and among them, strained four-membered rings like azetidines have become highly sought-after.[5] Unlike more flexible five- and six-membered rings, the rigid azetidine core provides precise, predictable positioning of substituents, which is invaluable for optimizing interactions with biological targets.[6] Several FDA-approved drugs, including the kinase inhibitor cobimetinib and the calcium channel blocker azelnidipine, feature an azetidine moiety, underscoring its value in creating potent and effective pharmaceuticals.[1][3]

Defining "Steric Hindrance" in the Azetidine Context

In the context of azetidines, "steric hindrance" refers to the presence of bulky substituents on the four-membered ring that impede the approach of reagents. This can manifest as:

-

C2/C4-Substitution: Bulky groups at the positions adjacent to the nitrogen can hinder N-functionalization and influence the regioselectivity of ring-opening reactions.

-

C3-Substitution: Substituents at the C3 position, particularly quaternary centers, create significant steric shields, making subsequent functionalization at other ring positions challenging.

-

Polysubstitution: The presence of multiple substituents creates a highly congested scaffold, demanding highly specialized and robust synthetic methods for their construction and modification.[7]

Understanding and overcoming the challenges posed by steric hindrance is paramount for unlocking the full potential of these complex building blocks.

Structural and Electronic Properties: The Impact of Ring Strain

The chemical behavior of azetidines is dominated by a considerable ring strain of approximately 25.4 kcal/mol.[8] This value positions azetidines between the highly reactive, less stable aziridines (~27.7 kcal/mol) and the relatively inert pyrrolidines (~5.4 kcal/mol).[8] This intermediate reactivity is a key advantage, rendering the ring stable enough for handling and isolation while being primed for selective, strain-releasing transformations under appropriate conditions.[8][9] Crystallographic studies confirm a nonplanar, puckered geometry, with the nitrogen atom undergoing rapid inversion, a factor that influences the conformational dynamics of substituted derivatives.[3]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

Methodological & Application

Reductive amination protocol for 3,3-dimethylazetidine and piperidinone

Application Note: Reductive Amination of N-Boc-4-Piperidinone with 3,3-Dimethylazetidine

Executive Summary & Strategic Context

In modern drug discovery, the "Escape from Flatland" initiative drives the incorporation of sp³-rich scaffolds to improve solubility and metabolic stability.[1] The coupling of 3,3-dimethylazetidine (a strained, gem-dimethyl substituted secondary amine) with N-Boc-4-piperidinone creates a bipolar, sp³-rich pharmacophore often utilized in GPCR and kinase inhibitor programs.[1]

This protocol details a Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1][2][3] Unlike Sodium Cyanoborohydride (

Key Technical Challenge: The steric bulk of the gem-dimethyl group on the azetidine ring, combined with the ring strain, requires precise pH control to facilitate iminium formation without triggering acid-catalyzed ring-opening or polymerization.[1]

Chemical Analysis & Reagent Profile

The reaction relies on the in situ formation of an iminium species.[1][4][5] The 3,3-dimethyl substitution on the azetidine provides a "Thorpe-Ingold" effect, slightly stabilizing the ring conformation but increasing steric hindrance at the nitrogen nucleophile.[1]

Table 1: Reactant Specifications

| Component | Role | MW ( g/mol ) | Key Property | Handling Note |

| 3,3-Dimethylazetidine HCl | Nucleophile | 121.61 | Secondary amine, strained ring | Hygroscopic solid; requires neutralization. |

| N-Boc-4-Piperidinone | Electrophile | 199.25 | Ketone, N-protected | Stable solid; avoid strong acids (Boc removal). |

| STAB | Reductant | 211.94 | Mild hydride source | Moisture sensitive; releases AcOH upon reaction. |

| Acetic Acid (AcOH) | Catalyst | 60.05 | pKa 4.76 | Promotes iminium formation.[1] |

| 1,2-Dichloroethane (DCE) | Solvent | 98.96 | Aprotic, polar | Excellent solubility for STAB; carcinogen (handle in hood). |

Mechanistic Pathway[1][3]

The reaction proceeds via a "Direct" mechanism. The amine and ketone are mixed with the reducing agent.[1][2][3][4][5][6][7] However, the kinetics dictate that the iminium ion forms faster than the ketone is reduced by STAB.[1]

Mechanism Visualization: The following diagram illustrates the equilibrium between the hemiaminal and the iminium ion, followed by the irreversible hydride transfer.[1]

Figure 1: Reaction coordinate showing the acid-catalyzed formation of the iminium ion and subsequent irreversible reduction by STAB.[1]

Optimized Experimental Protocol

Scale: 1.0 mmol (Adjust proportionally).

Time: 4–16 Hours.

Temperature: Ambient (

Phase A: Preparation and Neutralization

Rationale: The azetidine is supplied as an HCl salt. It must be freed to act as a nucleophile. However, a slightly acidic media is required for iminium catalysis.[1]

-

Charge: In a dry 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, add 3,3-Dimethylazetidine HCl (122 mg, 1.0 mmol, 1.0 equiv).

-

Solvate: Add 1,2-Dichloroethane (DCE) (5.0 mL). Note: DCM can be used if DCE is restricted, but DCE offers faster reaction rates due to higher boiling point and polarity.[1]

-

Neutralize: Add Triethylamine (Et3N) (139 µL, 1.0 mmol, 1.0 equiv). Stir for 5 minutes. The solution may become cloudy due to Et3N[1]·HCl precipitation.

-

Add Electrophile: Add N-Boc-4-Piperidinone (199 mg, 1.0 mmol, 1.0 equiv).

-

Catalyze: Add Glacial Acetic Acid (57 µL, 1.0 mmol, 1.0 equiv).

-

Critical Check: The pH should be approximately 5–6. The acetic acid buffers the free amine and catalyzes the dehydration to the iminium ion.[1]

-

Phase B: Reduction

Rationale: STAB is added after mixing to ensure the ketone is not reduced to an alcohol before the imine forms.[1]

-

Stir: Allow the mixture to stir at room temperature for 30 minutes. This "incubation" favors the establishment of the iminium equilibrium.[1]

-

Reduce: Add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol, 1.5 equiv) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Seal the vessel (under N2 or Ar atmosphere preferred but not strictly necessary) and stir vigorously at room temperature for 12 hours (overnight).

Phase C: Quench and Workup

Rationale: STAB is quenched by aqueous base. The product is a tertiary amine, so it must be kept in the organic phase during basic extraction.[1]

-

Quench: Carefully add Saturated Aqueous NaHCO3 (10 mL). Stir for 15 minutes until gas evolution ceases.

-

Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 10 mL).

-

Wash: Combine organic layers and wash with Brine (10 mL).

-

Dry: Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

Phase D: Purification

-

Analysis: Check crude purity via LC-MS. The major peak should be the desired product (M+H ≈ 283.2).

-

Chromatography: If necessary, purify via flash column chromatography.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: 0-10% MeOH in DCM (with 1% NH4OH additive if streaking occurs).[1]

-

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Steric hindrance of gem-dimethyl group slows iminium formation.[1] | Increase AcOH to 2.0 equiv; extend "incubation" time (Step 6) to 2 hours before adding STAB. |

| Alcohol Byproduct | Direct reduction of ketone (Ketone + STAB -> Alcohol).[1] | Ensure amine and acid are stirred with ketone before STAB addition. Add STAB portion-wise.[3] |

| Azetidine Ring Opening | Acid concentration too high or temperature too high. | Strictly control temperature ( |

| Boc Deprotection | Reaction medium too acidic. | Unlikely with AcOH. Ensure no strong mineral acids were introduced during neutralization. |

Safety & Handling

-

3,3-Dimethylazetidine: Irritant.[1][8] Potential skin sensitizer. Handle with gloves.

-

STAB: Releases acetic acid upon hydrolysis. Flammable solid.

-

DCE: Suspected carcinogen. Use exclusively in a fume hood.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][5][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][6][9] Studies on Direct and Indirect Reductive Amination Procedures.[2][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006).[1][2][5] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.[1] [Link][1]

-

Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] [Link]

Sources

- 1. LA-Aziridine - Wikipedia [en.wikipedia.org]

- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. 3,3-Dimethylazetidine hydrochloride | C5H12ClN | CID 50988120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Application Note: Optimized N-Alkylation of 3,3-Dimethylazetidine with 4-Halopiperidines

Abstract & Strategic Overview

The direct N-alkylation of 3,3-dimethylazetidine with 4-halopiperidines represents a challenging "secondary-secondary" coupling. This transformation is kinetically impeded by the steric bulk of the gem-dimethyl group on the azetidine ring and the secondary electrophilic center of the piperidine. Furthermore, 4-halopiperidines are prone to

While reductive amination (using 4-piperidone) is the industry standard for this bond formation, direct alkylation becomes necessary when the piperidine scaffold contains reduction-sensitive moieties (e.g., chiral centers, nitro groups, or strained rings). This guide provides a high-fidelity protocol to maximize

Critical Mechanistic Analysis

The Steric-Electronic Conflict

-

Nucleophile (3,3-Dimethylazetidine): The gem-dimethyl group at C3 induces ring puckering (Thorpe-Ingold effect). While this often accelerates intramolecular cyclization, in intermolecular reactions, it creates a steric cone that hinders the nitrogen lone pair, reducing nucleophilicity compared to unsubstituted azetidine.

-

Electrophile (4-Halopiperidine): The C4 position is a secondary alkyl halide. Attack by a bulky nucleophile encounters significant steric repulsion, raising the activation energy for the

transition state. -

The Elimination Trap: The basicity of the azetidine (approx. pKa ~11.3 for conjugate acid) allows it to act as a base. High temperatures required to overcome the

barrier often trigger the lower-barrier

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between the desired substitution and the parasitic elimination.

Figure 1: Kinetic competition between nucleophilic substitution (

Experimental Protocols

Method A: The "Cesium-Finkelstein" Protocol (Recommended)

This method utilizes Cesium Carbonate (

Reagents:

-

3,3-Dimethylazetidine hydrochloride (1.0 equiv)

-

N-Boc-4-bromopiperidine (1.1 equiv)

-

Cesium Carbonate (

) (2.5 equiv) -

Potassium Iodide (KI) (0.2 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [0.2 M concentration]

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

) or Argon. -

Activation: Add 3,3-dimethylazetidine HCl salt and

to the flask. Add anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes to liberate the free amine base. -

Addition: Add N-Boc-4-bromopiperidine and the catalytic KI.

-

Reaction: Heat the mixture to 60°C .

-

Note: Do not exceed 80°C initially. Higher temperatures drastically increase the elimination rate.

-

-

Monitoring: Monitor by LC-MS at 2-hour intervals. Look for the product mass [M+H]+ and the elimination byproduct (tetrahydropyridine, usually M-Br).

-

Target: >80% conversion. If reaction stalls after 6 hours, raise temp to 75°C.

-

-

Workup:

-

Cool to RT. Dilute with EtOAc (Ethyl Acetate).

-

Wash 3x with water (to remove DMF) and 1x with Brine.

-

Dry organic layer over

, filter, and concentrate.[2]

-

-

Purification: Flash column chromatography.

-

Stationary Phase: Silica Gel.[3]

-

Mobile Phase: 0-10% MeOH in DCM (Dichloromethane) + 1%

(Ammonium Hydroxide) is essential to prevent streaking of the tertiary amine.

-

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for library synthesis where speed is prioritized over scalability.

Parameters:

-

Solvent: Acetonitrile (MeCN)

-

Base: DIPEA (3.0 equiv) - Note: Organic bases are riskier for elimination but cleaner for microwave.

-

Temp: 100°C

-

Time: 20-40 minutes

-

Vessel: Sealed microwave vial.

Data Summary & Optimization Table

The following table summarizes the impact of leaving groups and bases on the reaction outcome based on internal optimization studies.

| Variable | Condition | Yield (Isolated) | Major Byproduct | Notes |

| Leaving Group | 4-Chloro | < 10% | Unreacted SM | Cl is too poor a leaving group for this hindered system. |

| Leaving Group | 4-Bromo | 45-55% | Elimination (~30%) | Standard starting material. |

| Leaving Group | 4-Iodo | 72-85% | Elimination (<10%) | Best. Prepared via Finkelstein or purchased. |

| Base | 40% | Incomplete | Low solubility of inorganic base in MeCN limits rate. | |

| Base | 78% | -- | Optimal. High solubility enhances | |

| Temp | >100°C | 20% | Elimination (>60%) | Thermal elimination dominates. |

Decision Logic for Protocol Selection

Use this workflow to determine the correct synthetic route for your specific substrate.

Figure 2: Decision tree for selecting between Alkylation and Reductive Amination.

Troubleshooting & Quality Control

Monitoring the "Elimination Peak"

In LC-MS, the elimination product (N-Boc-1,2,3,6-tetrahydropyridine) will have a mass of M-HBr (or M-HI) relative to the starting material.

-

Action: If this peak grows rapidly relative to the product, lower the temperature by 10°C and increase the concentration of the nucleophile (azetidine).

Removing Unreacted Azetidine

3,3-dimethylazetidine is difficult to separate from the product by silica chromatography due to similar polarity.

-

Solution: Use a scavenger resin (e.g., Isocyanate resin) post-reaction to pull out unreacted secondary amine, or use the slight excess of the bromide (if the bromide is easier to separate). However, given the cost of the azetidine, careful stoichiometry (1:1) is usually preferred.[4][5]

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of

vs -

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Establishes the benchmark alternative to alkylation).

-

Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. (Foundational text for Iodide catalysis).

-

Salvatore, R. N., et al. (2001). "Cesium effect: high chemoselectivity in direct N-alkylation of amines." Tetrahedron, 57(37), 7785-7811. (Authoritative review on using Cesium bases for difficult alkylations).

Sources

Preparation of N-Boc-4-(3,3-dimethylazetidin-1-yl)piperidine intermediate

Application Note: Preparation of N-Boc-4-(3,3-dimethylazetidin-1-yl)piperidine

Abstract

This application note details the optimized protocol for synthesizing N-Boc-4-(3,3-dimethylazetidin-1-yl)piperidine , a critical intermediate in the development of sp³-rich medicinal chemistry scaffolds. The method utilizes a direct reductive amination approach employing Sodium Triacetoxyborohydride (STAB) .[1] This reagent system is selected for its exceptional chemoselectivity, favoring the reduction of the intermediate iminium species over the starting ketone, thereby minimizing the formation of the N-Boc-4-hydroxypiperidine impurity. This guide addresses specific challenges related to the steric bulk of the 3,3-dimethylazetidine moiety and provides a robust, scalable workflow.

Scientific Background & Rationale

The "Escape from Flatland"

Modern drug discovery increasingly prioritizes three-dimensional (sp³-rich) scaffolds to improve solubility and metabolic stability compared to traditional flat aromatic systems. The fusion of a piperidine ring with a strained azetidine ring creates a unique vector for substituent attachment, often used in GPCR and kinase inhibitors.

Reaction Strategy: Reductive Amination

The synthesis involves the coupling of N-Boc-4-piperidone (ketone) and 3,3-dimethylazetidine (secondary amine).

-

Choice of Reductant: Sodium Triacetoxyborohydride (

) is preferred over Sodium Cyanoborohydride ( -

The Steric Challenge: The gem-dimethyl groups on the azetidine ring create steric hindrance near the nucleophilic nitrogen. This necessitates a protocol that drives the equilibrium toward the iminium ion before the reducing agent is fully engaged to prevent direct reduction of the ketone.

Mechanism of Action

The reaction proceeds through a stepwise mechanism.[2] The acid catalyst is essential to facilitate the dehydration of the carbinolamine intermediate.

Graphviz Diagram: Reaction Mechanism

Caption: Mechanistic pathway highlighting the critical iminium formation step. The selectivity of STAB prevents the dashed-line side reaction.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][3][4] | Role |

| N-Boc-4-piperidone | 199.25 | 1.0 | Electrophile |

| 3,3-Dimethylazetidine HCl | 121.61 | 1.1 - 1.2 | Nucleophile |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 - 1.5 | Reducing Agent |

| DIPEA (Hünig's Base) | 129.24 | 1.1 - 1.2 | Neutralizer (for HCl salt) |

| Acetic Acid (Glacial) | 60.05 | 1.0 - 2.0 | Catalyst |

| Dichloromethane (DCM) | - | 10-15 vol | Solvent |

Step-by-Step Procedure

Step 1: Preparation of the Free Amine (In-Situ)

-

Charge a clean, dry round-bottom flask with 3,3-dimethylazetidine HCl (1.2 equiv).

-

Add DCM (anhydrous preferred, 10 mL per gram of ketone).

-

Add DIPEA (1.2 equiv) and stir at Room Temperature (RT) for 10–15 minutes.

Step 2: Imine Formation (The "Pre-Mix") 4. Add N-Boc-4-piperidone (1.0 equiv) to the reaction vessel. 5. Add Acetic Acid (1.5 equiv). 6. Stir the mixture at RT for 30–60 minutes .

- Expert Insight: This "pre-mix" period allows the sterically hindered azetidine to condense with the ketone and form the equilibrium iminium species before the reducing agent is introduced.

Step 3: Reduction 7. Cool the mixture slightly (0°C to 10°C) using an ice bath.

- Reason: STAB addition can be slightly exothermic.

- Add STAB (1.5 equiv) portion-wise over 5–10 minutes.

- Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours (overnight).

- Monitoring: Check reaction progress via TLC (stain with Ninhydrin or PMA) or LC-MS. Look for the disappearance of the ketone (m/z ~200 + adducts) and appearance of the product (m/z ~269 for [M+H]+).

Step 4: Workup & Isolation

10. Quench: Slowly add saturated aqueous

- Critical: This step decomposes the boron complexes.

- Extraction: Separate the layers. Extract the aqueous layer 2x with DCM.[1]

- Wash: Combine organic layers and wash with brine.[4]

- Dry: Dry over anhydrous

- Purification: The crude material is often pure enough for subsequent steps. If purification is needed, flash chromatography (DCM:MeOH 95:5) is effective.[2][6]

Workflow Visualization

Caption: Operational workflow for the synthesis. The yellow "Equilibrium" node is the critical control point for yield optimization.

Optimization & Troubleshooting (Expertise & Experience)

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Steric hindrance of the gem-dimethyl group slows imine formation. | Increase Acetic Acid to 2.0–2.5 equiv. Extend the "Pre-Mix" time to 2 hours. |

| Formation of Alcohol Impurity | Ketone reduced before imine formed. | Ensure STAB is added after the pre-mix period. Do not add STAB and ketone simultaneously. |

| Gel/Emulsion during Workup | Boron salts forming complexes. | Increase the volume of |

| Starting Material Remains | Wet solvent (water hydrolyzes the imine back to ketone). | Use anhydrous DCM. Ensure glassware is oven-dried. |

Characterization Data (Expected)

-

¹H NMR (400 MHz, CDCl₃):

- 1.45 (s, 9H, Boc-tBu)

- 1.15 (s, 6H, Azetidine-Me)

- 2.90 (s, 4H, Azetidine-CH2)

- 2.20 (m, 1H, Piperidine-CH-N)

- 4.05 (br d, 2H, Piperidine-CH2-eq)

- 2.75 (br t, 2H, Piperidine-CH2-ax)

-

MS (ESI): Calculated for

: 268.39. Found [M+H]⁺: 269.2.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552–2554. (Alternative method for extremely hindered amines).

-

Gribble, G. W. (1998). Sodium triacetoxyborohydride.[4][6][7][8][9] Encyclopedia of Reagents for Organic Synthesis.

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

Scalable Synthesis Architectures for Azetidinyl Piperidines: Spiro & Linked Scaffolds

This Application Note is structured to provide actionable, high-integrity protocols for the scalable synthesis of azetidinyl piperidines. It deviates from rigid templates to prioritize technical logic, process safety, and chemical engineering principles required for scale-up.

Executive Summary & Strategic Value

Azetidinyl piperidines represent a privileged class of "high-Fsp³" scaffolds that offer superior metabolic stability and distinct vectoral geometry compared to traditional aromatic linkers. However, their incorporation into drug candidates is frequently bottlenecked by the scalability of the strained azetidine ring.

This guide details two distinct, field-validated routes for the two most critical motifs:

-

Spiro-Fused Systems (2,7-diazaspiro[3.5]nonane): A robust "Classical Cyclization" approach avoiding hazardous azides.

-

Linked Systems (3-(piperidin-4-yl)azetidine): A "Modern Cross-Coupling" strategy utilizing Negishi coupling followed by chemoselective hydrogenation, superior to high-energy strain-release methods for multi-kilogram batches.

Route 1: Spiro-Fused Architecture (2,7-Diazaspiro[3.5]nonane)

Mechanistic Logic

The construction of the spiro[3.5] system on a scale >100g requires avoiding the "azide explosion" risk often found in academic papers (e.g., Curtius rearrangement of di-acids). Instead, we utilize a Double Displacement Cyclization strategy. This route builds the strained azetidine ring onto the stable piperidine core using a 1,3-electrophile and a masked nitrogen nucleophile.

Reaction Pathway Diagram

Caption: Figure 1. The "Gubler-Type" cyclization strategy minimizes high-energy intermediates by forming the spiro-junction via thermodynamic equilibration.

Detailed Protocol: 100g Scale-Up

Target: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Step 1: Knoevenagel Condensation

-

Reagents: N-Boc-4-piperidone (1.0 eq), Ethyl cyanoacetate (1.1 eq), Piperidine (cat.), Acetic acid (cat.), Toluene (5 vol).

-

Procedure:

-

Charge reactor with N-Boc-4-piperidone and Toluene.

-

Add Ethyl cyanoacetate followed by catalytic Piperidine/AcOH.

-

Heat to reflux with Dean-Stark trap for water removal. Checkpoint: Monitor water collection (theoretical vol).

-

Cool to 20°C. Wash with 1N HCl, then sat. NaHCO3.

-

Concentrate to yield the unsaturated ester oil.

-

Step 2: Michael Addition (Cyanide Introduction)

-

Safety Note: This step uses cyanide sources. Use a closed reactor system with caustic scrubbers.

-

Reagents: Unsaturated ester (from Step 1), KCN (1.2 eq), Ethanol/Water (9:1).

-

Procedure:

-

Dissolve ester in EtOH/Water.

-

Add KCN portion-wise at 0-5°C (Exothermic).

-

Warm to 60°C for 4 hours. Endpoint: HPLC <2% olefin.

-

Quench: Cool to 0°C. CAUTIOUSLY acidify with dilute H2SO4 to pH 4 (in a hood with HCN detectors). Sparge with Nitrogen into a bleach scrubber to remove HCN gas.

-

Extract with EtOAc, dry, and concentrate.

-

Step 3: Reductive Cyclization (The Critical Step)

-

Reagents: LiAlH4 (pellets, 2.5 eq), THF (anhydrous, 10 vol).

-

Procedure:

-

Charge LiAlH4 and THF to a dry reactor under N2. Cool to 0°C.[1]

-

Add the Dicyano/Ester intermediate (diluted in THF) slowly, maintaining internal temp <10°C.

-

Reflux for 12 hours. The nitrile reduces to the primary amine, which intramolecularly attacks the reduced alcohol/ester species to close the ring.

-

Fieser Quench: Cool to 0°C. Add Water (1x mass of LAH), 15% NaOH (1x), Water (3x).

-

Filter the granular aluminum salts.

-

Purification: The crude oil is often purified via crystallization of the oxalate salt or vacuum distillation (bp ~110°C @ 0.5 mmHg).

-

Route 2: Linked Architecture (3-(Piperidin-4-yl)azetidine)

Mechanistic Logic

Directly linking a piperidine to an azetidine is synthetically challenging due to the fragility of the azetidine ring. The most scalable "Pharma-Grade" route utilizes Negishi Cross-Coupling followed by Heterogeneous Hydrogenation . This avoids the use of 1-azabicyclo[1.1.0]butane (ABB) on a large scale, which, while elegant, poses significant flammability and polymerization hazards in non-specialized pilot plants.

Reaction Pathway Diagram

Caption: Figure 2. The Negishi/Hydrogenation sequence offers the highest functional group tolerance and process safety profile for linked systems.

Detailed Protocol: 50g Scale-Up

Target: tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate

Step 1: Preparation of Pyridylzinc Reagent

-

Reagents: 4-Iodopyridine (1.0 eq), Zn dust (activated, 1.5 eq), LiCl (1.5 eq), THF.

-

Protocol:

-

Activate Zn dust with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in THF.

-

Add 4-Iodopyridine solution dropwise at reflux.

-

Stir 2h at 60°C. Checkpoint: Titrate an aliquot with iodine to confirm >90% conversion to Organozinc.

-

Step 2: Negishi Coupling

-

Reagents: N-Boc-3-iodoazetidine (0.9 eq), Pd(dppf)Cl2 (2 mol%), CuI (4 mol%).

-

Protocol:

-

Add the N-Boc-3-iodoazetidine and catalysts to the Pyridylzinc solution (from Step 1).

-

Heat to 60°C for 4-6 hours.

-

Quench: Cool to RT, add sat. NH4Cl.[2]

-

Extract with EtOAc.[1] Wash organic layer with EDTA solution (to remove Zn/Pd).

-

Purify via silica plug (EtOAc/Heptane) to isolate tert-butyl 3-(pyridin-4-yl)azetidine-1-carboxylate.

-

Step 3: Pyridine Hydrogenation

-

Reagents: Pyridine intermediate, PtO2 (Adam's Catalyst, 5 wt%), AcOH (10 vol), H2 (50 psi).

-

Protocol:

-

Dissolve intermediate in glacial acetic acid.

-

Charge PtO2 under Argon.

-

Pressurize with H2 (50 psi/3.5 bar) in a Parr shaker or autoclave.

-

Stir at 50°C for 12 hours. Note: Azetidine ring is stable under these conditions; Pyridine reduces to Piperidine.

-

Filter catalyst over Celite.

-

Concentrate AcOH. Neutralize residue with NaOH to pH 10.

-

Extract with DCM to obtain the product.[1]

-

Quantitative Comparison of Routes

| Parameter | Spiro-Fused Route (Method 2.[1][3][4]3) | Linked Route (Method 3.[1]3) |

| Overall Yield | 45 - 55% | 60 - 70% |

| Key Hazard | Cyanide (Step 2), LiAlH4 (Step 3) | Pyrophoric Zinc (Step 1), H2 Pressure |

| Scalability | High (Validated >100kg) | High (Validated >50kg) |

| Cost Driver | LiAlH4 (reagent mass) | Palladium Catalyst & Iodoazetidine |

| Impurity Profile | Ring-opened amino-alcohols | Residual Heavy Metals (Pd, Zn) |

References

-

Spiro-Synthesis Foundation: Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angew.[2] Chem. Int. Ed.2010 , 49, 3524. Link

-

Negishi Coupling on Azetidines: Billotte, S. "Efficient Synthesis of 3-Substituted Azetidines." Synlett1998 , 379. Link

-

Hydrogenation Protocols: Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines." Chem. Rev.2012 , 112, 2045. Link

- Process Safety (Cyanide):Anderson, N. G. "Practical Process Research & Development." Academic Press, 2012. (Standard Reference for Cyanide Quench Protocols).

-

Alternative Strain-Release (Context): Gianatassio, R., et al.[5] "Strain-Release Amination." Science2016 , 351, 241. Link

Sources

Procedure for deprotection of N-Boc-4-(3,3-dimethylazetidin-1-yl)piperidine

Application Note: Optimized Protocols for the Deprotection of N-Boc-4-(3,3-dimethylazetidin-1-yl)piperidine

Executive Summary

This application note details the validated procedures for the removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-4-(3,3-dimethylazetidin-1-yl)piperidine. While Boc deprotection is a standard transformation, this specific substrate presents unique challenges due to the presence of the strained 3,3-dimethylazetidine ring and the high polarity of the resulting diamine product.

This guide prioritizes salt isolation to ensure product stability and ease of handling, while providing a secondary protocol for free-base isolation when strictly necessary.

Chemical Analysis & Mechanistic Insight

The Substrate Challenge

The molecule contains two critical structural features:

-

The Boc-Piperidine Moiety: A standard secondary amine protection susceptible to acid-catalyzed hydrolysis.

-

The 3,3-Dimethylazetidine Ring: A strained four-membered ring. While azetidines are susceptible to acid-catalyzed ring opening (forming propanolamine derivatives), the gem-dimethyl effect at the 3-position significantly enhances kinetic stability by restricting conformational freedom, making it robust enough to withstand standard TFA or HCl conditions if temperature is controlled.

Reaction Mechanism

The deprotection proceeds via protonation of the carbamate carbonyl, followed by the elimination of the tert-butyl cation (which degrades to isobutylene) and decarboxylation to release the free amine.